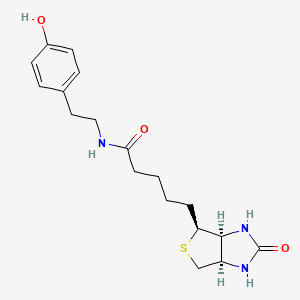

Biotinyl tyramide

説明

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S/c22-13-7-5-12(6-8-13)9-10-19-16(23)4-2-1-3-15-17-14(11-25-15)20-18(24)21-17/h5-8,14-15,17,22H,1-4,9-11H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXNOBHWODXCW-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinyl Tyramide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, biotinyl tyramide is a cornerstone reagent for enhancing signal amplification in a variety of molecular biology and proteomics applications. This in-depth guide explores the core chemical properties, experimental protocols, and underlying mechanisms of biotinyl tyramide, with a focus on its application in Tyramide Signal Amplification (TSA).

Biotinyl tyramide is a biotin derivative that serves as a substrate for horseradish peroxidase (HRP) in the presence of hydrogen peroxide.[1][2] This enzymatic reaction generates a highly reactive, short-lived biotinyl tyramide radical that covalently binds to adjacent tyrosine residues on proteins and other biomolecules in close proximity to the HRP enzyme.[3][4] This localized deposition of biotin molecules provides a significant amplification of the initial signal, enabling the detection of low-abundance targets in techniques such as immunohistochemistry (IHC), in situ hybridization (ISH), and proximity labeling applications like APEX.[1]

Core Chemical Properties

A thorough understanding of the chemical properties of biotinyl tyramide is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Weight | 363.47 g/mol | |

| Molecular Formula | C₁₈H₂₅N₃O₃S | |

| CAS Number | 41994-02-9 | |

| Appearance | White to off-white or beige solid/powder | |

| Purity | ≥97% (HPLC) to ≥98% (HPLC) | |

| UV/Vis Absorbance | λmax: 225, 280 nm | |

| Solubility | ||

| DMSO | Soluble to 100 mM (36.35 mg/mL); also reported as ~30 mg/mL and 73 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/ml | |

| Ethanol | ≥8.18 mg/mL with sonication | |

| Aqueous Buffers | Sparingly soluble. For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.16 mg/ml. It is not recommended to store the aqueous solution for more than one day. | |

| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |

Tyramide Signal Amplification (TSA) Signaling Pathway

The fundamental principle of TSA involves an enzyme-catalyzed deposition of biotinyl tyramide. The following diagram illustrates the signaling cascade.

References

An In-Depth Technical Guide to Biotinyl Tyramide in Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Biotinyl Tyramide and Tyramide Signal Amplification (TSA)

Biotinyl tyramide, with the CAS number 41994-02-9 , is a pivotal reagent in the advanced detection technique known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD).[1][2] This method offers a significant enhancement of signal intensity in various immunoassays, making it invaluable for the detection of low-abundance targets.[3] The fundamental principle of TSA lies in the enzymatic activity of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of biotinyl tyramide into a highly reactive, short-lived radical. This activated biotinyl tyramide then covalently binds to electron-rich moieties, such as tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.[4] This localized deposition of a high density of biotin molecules serves as an amplified target for subsequent detection by streptavidin conjugates, which can be linked to fluorophores or enzymes for chromogenic or fluorescent visualization.[1] This enzymatic amplification can increase the detection sensitivity by up to 100-fold compared to conventional methods.

Quantitative Data Presentation

The primary advantage of employing biotinyl tyramide-based TSA is the substantial increase in signal sensitivity, which in turn allows for a significant reduction in the concentration of primary antibodies. This not only conserves valuable reagents but also often leads to a reduction in non-specific background staining.

| Application | Parameter | Improvement with Biotinyl Tyramide TSA | Reference |

| Immunohistochemistry (IHC) | Primary Antibody Concentration | 2 to 50-fold reduction | |

| Immunocytochemistry (ICC) | Signal Sensitivity | Up to 100-fold increase | |

| In Situ Hybridization (ISH) | Signal Sensitivity | Up to 100-fold increase | |

| ELISA | Signal Sensitivity | >100-fold increase in fluorescence signal |

Experimental Protocols

Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Protocol using Biotinyl Tyramide TSA

This protocol provides a general workflow for fluorescent detection on paraffin-embedded tissue sections or cultured cells. Optimization of incubation times and reagent concentrations is recommended for specific targets and sample types.

-

Deparaffinization and Rehydration (for FFPE tissues):

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval (for FFPE tissues):

-

Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) according to standard protocols.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 0.3% - 3% H₂O₂ in PBS or methanol for 10-30 minutes at room temperature to block endogenous peroxidase activity.

-

Wash three times with PBS containing 0.1% Tween-20 (PBST).

-

-

Blocking:

-

Incubate sections with a blocking buffer (e.g., 1-5% BSA or normal serum from the same species as the secondary antibody in PBST) for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer. The optimal concentration should be determined empirically but can often be reduced 2 to 50-fold from the concentration used in conventional IHC.

-

Incubate overnight at 4°C in a humidified chamber.

-

Wash three times with PBST.

-

-

Secondary Antibody Incubation:

-

Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash three times with PBST.

-

-

Tyramide Signal Amplification:

-

Prepare the biotinyl tyramide working solution according to the manufacturer's instructions. This typically involves diluting a stock solution in an amplification buffer containing a low concentration of H₂O₂.

-

Incubate the sections with the biotinyl tyramide working solution for 5-10 minutes at room temperature.

-

Wash three times with PBST.

-

-

Detection:

-

Incubate with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-Alexa Fluor 488) diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.

-

Wash three times with PBST.

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with DAPI or Hoechst stain.

-

Mount with an appropriate mounting medium.

-

Mandatory Visualizations

Experimental Workflow for Tyramide Signal Amplification (TSA)

Caption: A generalized workflow for Tyramide Signal Amplification (TSA).

Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in numerous cancers. Detecting low levels of EGFR or its phosphorylated forms can be crucial for diagnosis and predicting therapeutic response, often necessitating sensitive detection methods like TSA-based IHC.

References

Biotinyl Tyramide: A Comprehensive Technical Guide for Advanced Cellular Imaging and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of biotinyl tyramide, a critical reagent in advanced molecular biology techniques. We will cover its core properties, and detailed experimental protocols for its application in Tyramide Signal Amplification (TSA) for high-sensitivity immunohistochemistry (IHC) and in situ hybridization (ISH), as well as its use in APEX proximity labeling for proteomic analysis.

Core Properties of Biotinyl Tyramide

Biotinyl tyramide is a derivative of biotin used to amplify signals in various immunochemical and molecular biology protocols[1]. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 363.47 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₈H₂₅N₃O₃S | |

| CAS Number | 41994-02-9 | |

| Appearance | White to off-white/beige solid powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store at -20°C |

Principle of Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method used to detect low-abundance proteins and nucleic acid sequences. The technique relies on the enzymatic activity of horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of biotinyl tyramide into a highly reactive, short-lived radical intermediate. This radical then covalently binds to electron-rich amino acid residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. The deposition of multiple biotin molecules at the target site leads to a significant amplification of the signal, which can then be detected by streptavidin conjugated to a fluorophore or an enzyme. This method can increase detection sensitivity by up to 100-fold compared to conventional techniques.

Experimental Protocol: Tyramide Signal Amplification in Immunohistochemistry

This protocol provides a general framework for using biotinyl tyramide for signal amplification in IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and tyramide dilution is crucial for each specific application.

1. Reagent Preparation:

-

Biotinyl Tyramide Stock Solution: Dissolve biotinyl tyramide powder in DMSO to a stock concentration of 10 mg/mL. Aliquot and store at -20°C.

-

Amplification Buffer: Prepare a solution containing 0.003% H₂O₂ in a suitable buffer like PBS with 0.1% Tween-20 (PBST).

-

Working Biotinyl Tyramide Solution: Immediately before use, dilute the biotinyl tyramide stock solution into the amplification buffer. A starting dilution of 1:1000 is recommended, with an optimal range typically between 1:1000 and 1:10,000.

2. Tissue Preparation:

-

Deparaffinize and rehydrate FFPE tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in 10 mM sodium citrate buffer, pH 6.0).

-

Quench endogenous peroxidase activity by incubating slides in 0.3% H₂O₂ in PBS for 15 minutes.

-

Wash sections with PBS.

3. Immunostaining:

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA and 3% goat serum in PBST) for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer, typically overnight at 4°C.

-

Wash sections three times with PBST.

-

Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Wash sections three times with PBST.

4. Tyramide Signal Amplification:

-

Apply the freshly prepared working biotinyl tyramide solution to the sections and incubate for 2-15 minutes at room temperature, protected from light.

-

Stop the reaction by washing thoroughly with PBST.

5. Signal Detection:

-

Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-CF® Dye) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash sections three times with PBST.

-

Counterstain nuclei with DAPI, if desired.

-

Mount coverslips with an anti-fade mounting medium.

| Parameter | Recommended Range | Reference(s) |

| Primary Antibody Dilution | Titration required (often higher than conventional IHC) | |

| HRP-Secondary Antibody Incubation | 30-60 minutes | |

| Biotinyl Tyramide Dilution | 1:1000 to 1:10,000 | |

| Tyramide Incubation Time | 2-30 minutes | |

| H₂O₂ Concentration | 0.003% | |

| Streptavidin-Fluorophore Incubation | 1-2 hours |

Principle of APEX Proximity Labeling

Engineered ascorbate peroxidase (APEX) is an enzyme used for proximity-dependent biotinylation to map proteomes within specific subcellular compartments or near a protein of interest in living cells. When fused to a protein of interest, APEX, in the presence of H₂O₂, catalyzes the oxidation of biotin-phenol (biotinyl tyramide) into a short-lived biotin-phenoxyl radical. These radicals covalently label nearby proteins, which can then be enriched using streptavidin beads and identified by mass spectrometry. The very short reaction time (typically 1 minute) provides a high-resolution snapshot of the protein environment.

Experimental Protocol: APEX2 Proximity Labeling

This protocol outlines the key steps for APEX2-mediated proximity labeling in cultured cells.

1. Cell Preparation:

-

Transfect or transduce cells to express the APEX2-fusion protein of interest.

-

Culture cells under desired experimental conditions.

2. Biotinylation Reaction:

-

Pre-incubate the cells with biotinyl tyramide (biotin-phenol) at a concentration of 0.5 mM for 30-60 minutes.

-

Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM.

-

Incubate for exactly 1 minute at room temperature.

-

Quench the reaction by removing the H₂O₂ solution and adding a quenching buffer (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).

3. Sample Processing for Mass Spectrometry:

-

Wash the cells with quenching buffer.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Enrich the biotinylated proteins using streptavidin-conjugated magnetic beads.

-

Wash the beads extensively to remove non-specific binders.

-

Perform on-bead digestion of the captured proteins (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

| Parameter | Recommended Value | Reference(s) |

| Biotinyl Tyramide Concentration | 0.5 mM | |

| Biotinyl Tyramide Incubation | 30-60 minutes | |

| H₂O₂ Concentration | 1 mM | |

| H₂O₂ Incubation (Labeling) | 1 minute | |

| Quenching Agents | Sodium Ascorbate, Sodium Azide, Trolox |

Synthesis of Biotinyl Tyramide

Biotinyl tyramide can be synthesized through a straightforward one-step coupling reaction. Succinimidyl esters of biotin are reacted with tyramine in a solvent like dimethylformamide (DMF), with the pH adjusted to 7.0-8.0 using a base such as triethylamine (TEA). The reaction can be completed within a few hours, and for many applications, the resulting mixture can be used without extensive purification. This method provides an efficient and cost-effective way to produce biotinyl tyramide in bulk.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]

- 3. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]

- 4. benchchem.com [benchchem.com]

- 5. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]

The Principle of Tyramide Signal Amplification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding complex biological systems and developing novel therapeutics, the ability to detect and quantify low-abundance molecular targets is paramount. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic signal amplification technique that dramatically enhances the sensitivity of in situ hybridization (ISH), immunohistochemistry (IHC), and immunocytochemistry (ICC) assays.[1][2][3] This technology enables the detection of proteins and nucleic acid sequences that are often undetectable by conventional methods, thereby conserving precious primary antibodies and facilitating multiplexing capabilities.[1][4]

This technical guide provides a comprehensive overview of the core principles of TSA, detailed experimental protocols, and a quantitative comparison with other common signal amplification methods.

Core Principle of Tyramide Signal Amplification

The fundamental principle of TSA lies in the enzymatic deposition of labeled tyramide molecules at the site of a target molecule. This process is catalyzed by horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody or streptavidin. The workflow can be broken down into the following key steps:

-

Target Recognition: A primary antibody binds to the specific antigen of interest within a cell or tissue sample.

-

Secondary Detection: An HRP-conjugated secondary antibody binds to the primary antibody. In the case of biotinylated probes for ISH, HRP-conjugated streptavidin is used.

-

Enzymatic Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.

-

Covalent Deposition: This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme. This ensures that the signal is localized to the site of the target molecule.

-

Signal Amplification: Each HRP enzyme can catalyze the activation of multiple tyramide molecules, leading to the deposition of a high density of labels at the target site. This results in a significant amplification of the signal. The tyramide can be labeled with a fluorophore for direct fluorescent detection or with a hapten like biotin for subsequent detection with a streptavidin-conjugated fluorophore or enzyme.

The covalent nature of the tyramide deposition is a key feature of TSA. It allows for the stripping of the primary and secondary antibodies after signal generation, a crucial step in multiplex IHC protocols, without affecting the deposited signal. This enables multiple rounds of staining on the same tissue section with primary antibodies from the same host species.

Quantitative Data Presentation

The primary advantage of TSA is its ability to significantly increase the signal-to-noise ratio, allowing for the detection of low-abundance targets. The following tables summarize the quantitative advantages of TSA compared to other conventional methods.

| Parameter | Tyramide Signal Amplification (TSA) | Conventional Immunofluorescence (IF) | Avidin-Biotin Complex (ABC) Method | Polymer-Based Detection |

| Signal Amplification | Up to 100-fold or greater enhancement | Modest amplification | Significant amplification, but generally less than TSA | High sensitivity, comparable to or slightly less than TSA |

| Sensitivity | Very high; ideal for low-abundance targets | Lower; suitable for moderately to highly expressed targets | High, but can be limited by endogenous biotin | High; not affected by endogenous biotin |

| Primary Antibody Conc. | Can be reduced 2- to 50-fold | Standard concentration required | Standard concentration required | Standard concentration required |

| Signal-to-Noise Ratio | Generally high due to localized deposition | Variable; can be affected by background fluorescence | Can be lower due to endogenous biotin interference | High, with low background |

| Spatial Resolution | Excellent, due to covalent and localized deposition | Good | Good | Good |

| Multiplexing Capability | Excellent; allows for antibody stripping and sequential staining | Limited by the availability of primary antibodies from different species | Limited | Moderate |

Experimental Protocols

The following is a detailed, generalized protocol for multiplex fluorescent immunohistochemistry (mIHC) using Tyramide Signal Amplification. It is crucial to optimize parameters such as antibody concentrations, incubation times, and tyramide concentration for each specific target and tissue type.

Multiplex Fluorescent Immunohistochemistry (mIHC) Protocol with TSA

1. Deparaffinization and Rehydration:

-

Incubate slides in three washes of xylene for 5 minutes each.

-

Incubate sections in two washes of 100% ethanol for 10 minutes each.

-

Incubate sections in two washes of 95% ethanol for 10 minutes each.

-

Wash sections twice in deionized water for 5 minutes each.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a boiling antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 30 minutes.

-

Wash slides in deionized water and then in a wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).

3. Endogenous Peroxidase Quenching:

-

Incubate sections in a 0.3% - 3% hydrogen peroxide solution in methanol or PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Wash slides three times in wash buffer for 5 minutes each.

4. Blocking:

-

Incubate sections with a blocking buffer (e.g., 20% normal goat serum in PBS) for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

5. Primary Antibody Incubation (First Target):

-

Dilute the primary antibody specific for the first target in an appropriate antibody diluent.

-

Apply the diluted primary antibody to the sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Wash slides three times in wash buffer.

-

Apply an HRP-conjugated secondary antibody specific to the primary antibody host species.

-

Incubate for 30-60 minutes at room temperature in a humidified chamber.

7. Tyramide Signal Amplification (First Fluorophore):

-

Wash slides three times in wash buffer.

-

Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide in the amplification buffer provided by the manufacturer.

-

Apply the tyramide working solution to the sections and incubate for 5-10 minutes at room temperature, protected from light.

-

Wash slides three times in wash buffer.

8. Antibody Stripping:

-

To remove the primary and secondary antibodies from the first staining cycle, perform another round of HIER as described in step 2. This will leave the covalently bound fluorophore intact.

-

Wash slides in wash buffer.

9. Subsequent Staining Cycles:

-

Repeat steps 4-8 for each subsequent target, using a different fluorophore-conjugated tyramide for each target.

10. Counterstaining and Mounting:

-

After the final staining cycle, counterstain the nuclei with DAPI.

-

Wash the slides and mount with an appropriate mounting medium.

-

Image the slide using a fluorescence microscope with the appropriate filter sets for each fluorophore.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The signaling pathway of Tyramide Signal Amplification (TSA).

Caption: A generalized experimental workflow for multiplex fluorescent IHC using TSA.

References

The Central Role of Horseradish Peroxidase in Tyramide Signal Amplification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances signal strength in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). This technology is particularly valuable for the detection of low-abundance targets that are often missed with conventional methods. At the core of the TSA system lies the enzymatic activity of Horseradish Peroxidase (HRP). This technical guide provides a comprehensive overview of the pivotal role of HRP in the TSA mechanism, offers detailed experimental protocols, presents quantitative data on signal enhancement, and visualizes the key pathways and workflows.

Introduction to Tyramide Signal Amplification

TSA is a highly sensitive technique that can amplify signal intensity by 10 to 1000-fold compared to standard detection methods.[1][2][3] This amplification is achieved through the HRP-catalyzed deposition of labeled tyramide molecules in close proximity to the target of interest. The result is a high density of labels at the target site, leading to a substantial increase in signal with excellent resolution.[1][4] This enhanced sensitivity allows for a reduction in the amount of primary antibody required, thereby lowering costs and potentially reducing background staining.

The Core Mechanism: Horseradish Peroxidase Catalysis

The fundamental principle of TSA revolves around the catalytic activity of Horseradish Peroxidase. The process can be broken down into several key steps:

-

Localization of HRP: An HRP-conjugated secondary antibody or streptavidin binds to a primary antibody or biotinylated probe that has specifically targeted the molecule of interest within a cell or tissue sample.

-

Activation of Tyramide: In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical.

-

Covalent Deposition: This activated tyramide radical then covalently binds to electron-rich amino acid residues, primarily tyrosine, on proteins in the immediate vicinity of the HRP enzyme.

-

Signal Amplification: A single HRP enzyme can catalyze the activation of numerous tyramide molecules in a short period, leading to the accumulation of a high density of labels (e.g., fluorophores, haptens) at the target site.

This localized deposition ensures that the amplified signal remains spatially precise, providing high-resolution detection of the target.

Signaling Pathway of HRP-Catalyzed Tyramide Deposition

The following diagram illustrates the catalytic cycle of HRP and the subsequent tyramide activation and deposition.

References

The Power of Amplification: A Technical Guide to Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the ability to detect and quantify low-abundance molecular targets is paramount. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), has emerged as a transformative technology, offering an exponential increase in sensitivity for a variety of applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (ISH). This guide provides an in-depth exploration of the core advantages of TSA, detailed experimental protocols, and a quantitative comparison with conventional methods, empowering researchers to harness the full potential of this powerful technique.

Core Principles of Tyramide Signal Amplification

At its core, Tyramide Signal Amplification is an enzyme-mediated detection method that dramatically enhances signal intensity. The process is initiated by the localization of horseradish peroxidase (HRP) to the target of interest, typically via an HRP-conjugated secondary antibody or streptavidin. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived tyramide radical. This activated radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the HRP enzyme. This covalent deposition of numerous fluorophore- or hapten-labeled tyramide molecules at the target site results in a significant and localized amplification of the signal.[1][2][3]

Key Advantages of Tyramide Signal Amplification

The unique mechanism of TSA confers several significant advantages over traditional detection methods, making it an indispensable tool for a wide range of research and diagnostic applications.

Enhanced Sensitivity for Low-Abundance Targets

The most significant advantage of TSA is its ability to dramatically increase signal intensity, with reports of up to a 100-fold enhancement compared to conventional immunofluorescence techniques.[1][3] This heightened sensitivity allows for the reliable detection of proteins and nucleic acids that are expressed at very low levels and may be undetectable by other methods.

Conservation of Primary Antibodies

The robust signal amplification achieved with TSA allows for the use of significantly more dilute primary antibodies, often with a 2- to 50-fold greater dilution factor compared to standard protocols. This not only reduces the consumption of expensive or precious primary antibodies but can also minimize non-specific background staining, leading to a higher signal-to-noise ratio.

Superior Performance in Multiplexing

TSA is exceptionally well-suited for multiplex immunofluorescence (mIF), enabling the simultaneous detection of multiple targets on a single tissue section. The covalent nature of the tyramide deposition allows for the stripping of primary and secondary antibodies after each round of staining without affecting the previously deposited fluorescent signal. This key feature permits the sequential use of multiple primary antibodies from the same host species, thereby simplifying the design of complex multiplex panels.

High Resolution and Specificity

The enzymatic reaction that drives tyramide deposition is highly localized to the site of HRP activity. This ensures that the amplified signal is precisely deposited at the location of the target molecule, resulting in excellent spatial resolution and sharp, well-defined staining patterns.

Quantitative Data Summary

To provide a clear comparison of the performance of Tyramide Signal Amplification against conventional methods, the following tables summarize key quantitative data gathered from various studies.

| Parameter | Conventional Immunofluorescence | Tyramide Signal Amplification (TSA) | Reference(s) |

| Signal Amplification | 1x (Baseline) | Up to 100-fold increase | |

| Primary Antibody Dilution | Standard Concentration (e.g., 1:50 - 1:500) | 2 to 50-fold higher dilution | |

| Detection of Low-Abundance Targets | Often below detection limit | Enables robust detection |

Table 1: Comparison of Signal Amplification and Antibody Dilution

| Application | Key Advantage with TSA | Quantitative Improvement | Reference(s) |

| Immunohistochemistry (IHC) | Enhanced detection of weakly expressed antigens | Significant increase in signal-to-noise ratio | |

| Multiplex Immunofluorescence (mIF) | Enables use of same-species primary antibodies | Simplifies panel design and increases plexing capability | |

| In Situ Hybridization (ISH) | Detection of low-copy nucleic acid sequences | Increased sensitivity for shorter probes |

Table 2: Application-Specific Advantages of TSA

Mandatory Visualizations

To further elucidate the principles and workflows of Tyramide Signal Amplification, the following diagrams have been generated using the DOT language.

Caption: The enzymatic cascade of Tyramide Signal Amplification (TSA).

Caption: A generalized experimental workflow for Tyramide Signal Amplification.

Caption: Workflow for multiplex immunohistochemistry using sequential TSA cycles.

Experimental Protocols

The following sections provide detailed methodologies for key applications of Tyramide Signal Amplification. It is important to note that optimization of antibody concentrations, incubation times, and tyramide dilutions is crucial for achieving the best results.

Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS with 0.1% Tween-20).

-

-

Blocking:

-

Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration (typically 2- to 50-fold more dilute than for conventional IHC).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide stock in the amplification buffer according to the manufacturer's instructions.

-

Incubate slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Counterstain nuclei with DAPI or another suitable nuclear stain.

-

Rinse with wash buffer.

-

-

Mounting and Imaging:

-

Mount coverslips using an anti-fade mounting medium.

-

Image using a fluorescence microscope with appropriate filter sets.

-

Multiplex Immunofluorescence (mIF) with TSA

The mIF protocol involves sequential rounds of the IHC protocol described above, with an antibody stripping step between each cycle.

-

Perform the complete IHC protocol (Steps 1-7) for the first primary antibody and its corresponding fluorophore-conjugated tyramide.

-

Antibody Stripping:

-

After the first tyramide deposition, thoroughly wash the slides.

-

Perform a heat-mediated antibody stripping step, typically by incubating the slides in an antigen retrieval buffer at 95-100°C for 10-20 minutes. This removes the primary and secondary antibodies from the first cycle without affecting the covalently bound tyramide.

-

-

Repeat the Staining Cycle:

-

After cooling, repeat the blocking, primary antibody incubation, secondary antibody incubation, and tyramide signal amplification steps for the next target, using a different fluorophore-conjugated tyramide.

-

-

Continue for all Targets:

-

Repeat the staining and stripping cycles for each subsequent target in the multiplex panel.

-

-

Final Steps:

-

After the final tyramide deposition, proceed with washing, counterstaining, mounting, and imaging as described in the single-plex IHC protocol.

-

Fluorescence In Situ Hybridization (FISH) with TSA

-

Probe Hybridization:

-

Prepare the tissue or cells and hybridize with a hapten-labeled (e.g., biotin, DIG) nucleic acid probe according to standard FISH protocols.

-

-

Post-Hybridization Washes:

-

Perform stringent post-hybridization washes to remove unbound probe.

-

-

Blocking:

-

Incubate the sample in a blocking buffer for 1 hour at room temperature.

-

-

HRP Conjugate Incubation:

-

Incubate with an HRP-conjugated anti-hapten antibody (e.g., anti-biotin-HRP) or streptavidin-HRP for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash the sample thoroughly.

-

Incubate with the fluorophore-conjugated tyramide working solution for 5-10 minutes at room temperature.

-

-

Final Washes, Counterstaining, and Imaging:

-

Wash, counterstain, mount, and image as described in the IHC protocol.

-

Conclusion

Tyramide Signal Amplification represents a significant advancement in molecular detection techniques, offering unparalleled sensitivity, conservation of reagents, and enhanced multiplexing capabilities. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols of TSA is essential for leveraging its full potential to visualize and quantify low-abundance targets with high precision and clarity. By integrating this powerful technology into their experimental workflows, researchers can unlock new insights into complex biological systems and accelerate the pace of discovery.

References

The Core Principles of Biotinyl Tyramide in Situ Hybridization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings and practical application of biotinyl tyramide-based in situ hybridization (ISH), a powerful technique widely known as Tyramide Signal Amplification (TSA) or Catalyzed Reporter Deposition (CARD). This method offers a significant enhancement in detection sensitivity, enabling the visualization of low-abundance nucleic acid sequences and proteins within the cellular and tissue context.

Theoretical Foundation of Biotinyl Tyramide Signal Amplification

Biotinyl tyramide-based in situ hybridization is a robust amplification method that dramatically increases the signal at the site of interest. The core of this technique lies in an enzyme-mediated deposition of labeled tyramides, leading to a substantial increase in the number of reporter molecules at the target location. This amplification strategy has proven invaluable for detecting targets that are otherwise undetectable by conventional ISH or immunohistochemistry (IHC) methods.

The fundamental principle of TSA/CARD involves the use of horseradish peroxidase (HRP) to catalyze the conversion of a labeled tyramide derivative into a highly reactive, short-lived radical.[1][2][3] This radical then covalently binds to electron-rich moieties, primarily the phenol rings of tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme.[1][2]

The process can be broken down into the following key stages:

-

Probe Hybridization or Antibody Binding: The initial step involves the specific binding of a hapten-labeled nucleic acid probe to the target sequence in ISH, or a primary antibody to the target antigen in IHC. Common haptens include biotin, digoxigenin (DIG), and dinitrophenol (DNP).

-

Enzyme Conjugation: An HRP-conjugated secondary antibody or streptavidin is then used to specifically bind to the primary antibody or the hapten on the nucleic acid probe, respectively. This step localizes the HRP enzyme to the site of the target molecule.

-

Catalyzed Reporter Deposition: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the activation of biotinyl tyramide. The activated biotinyl tyramide radical then covalently cross-links to nearby tyrosine residues on cellular proteins. This enzymatic reaction results in the deposition of a high density of biotin molecules in close proximity to the target.

-

Signal Detection: The deposited biotin molecules can then be detected using a fluorophore- or enzyme-conjugated streptavidin. This final step generates a strong, localized signal that can be visualized by microscopy. The enzymatic turnover allows a single HRP molecule to catalyze the deposition of numerous biotinyl tyramide molecules, leading to a significant amplification of the original signal.

This amplification technique is reported to increase detection sensitivity by up to 100-fold compared to conventional methods.

Visualizing the Process: Signaling Pathway and Experimental Workflow

To better illustrate the core concepts, the following diagrams created using the DOT language depict the signaling pathway of tyramide amplification and a typical experimental workflow.

Diagram 1: Tyramide Signal Amplification Signaling Pathway.

Diagram 2: Generalized Experimental Workflow for Biotinyl Tyramide ISH/IHC.

Quantitative Data and Performance

The primary advantage of biotinyl tyramide-based in situ hybridization is the significant signal amplification, which translates to enhanced sensitivity. This allows for the detection of low-copy nucleic acids or low-abundance proteins.

| Parameter | Conventional FISH/ISH | CARD-FISH/TSA | Reference |

| Signal Amplification | None | 10 to 100-fold | |

| Primary Antibody Dilution | Standard | Can be increased 10-5000 times | |

| Detection of Low rRNA Bacteria | Often requires enrichment | Enables detection without enrichment | |

| Detection Rate (Marine Bacterioplankton) | Mean: 48% (range: 19-66%) | Mean: 94% (range: 85-100%) | |

| Application to FFPE Tissues | Can be challenging due to low signal | Enables sensitive, background-free detection |

Detailed Experimental Protocol

The following is a representative protocol for biotinyl tyramide-based in situ hybridization on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a compilation of methodologies described in the literature and should be optimized for specific probes, antibodies, and tissue types.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series

-

Nuclease-free water

-

10 mM Sodium Citrate buffer, pH 6.0

-

Pepsin solution in 0.2 M HCl

-

Hybridization buffer

-

Hapten-labeled DNA/RNA probe

-

Stringency wash buffers (e.g., SSC)

-

Blocking buffer (e.g., 2% BSA in PBST)

-

HRP-conjugated streptavidin or anti-hapten antibody

-

Biotinyl tyramide solution

-

Amplification buffer with H₂O₂

-

Fluorophore-conjugated streptavidin

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (2 minutes each).

-

Rinse in deionized water.

-

-

Antigen/Target Retrieval:

-

Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Digest with pepsin solution for a pre-optimized time (e.g., 5-15 minutes) at 37°C.

-

Rinse with PBS.

-

-

Endogenous Peroxidase Quenching:

-

Incubate sections in 0.3% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Wash three times with PBST (PBS with Tween-20) for 5 minutes each.

-

-

Hybridization:

-

Apply hybridization buffer containing the hapten-labeled probe to the tissue section.

-

Cover with a coverslip and seal.

-

Denature the probe and target DNA by heating at a specific temperature (e.g., 85°C for 5 minutes).

-

Hybridize overnight at a probe-specific temperature (e.g., 37°C) in a humidified chamber.

-

-

Stringency Washes:

-

Remove coverslips and wash slides in a pre-warmed stringency wash buffer to remove non-specifically bound probe. The concentration of the wash buffer and the temperature should be optimized for the specific probe.

-

-

Blocking:

-

Incubate sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

HRP Conjugate Incubation:

-

Incubate sections with HRP-conjugated streptavidin or an appropriate anti-hapten antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST for 5 minutes each.

-

-

Tyramide Signal Amplification:

-

Prepare the tyramide working solution by diluting the biotinyl tyramide stock in the amplification buffer containing H₂O₂.

-

Incubate the sections with the tyramide working solution for 5-10 minutes at room temperature.

-

Wash three times with PBST for 5 minutes each.

-

-

Detection:

-

Incubate sections with a fluorophore-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBST for 5 minutes each.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Rinse with PBS.

-

Mount with an anti-fade mounting medium.

-

-

Visualization:

-

Visualize the slides using a fluorescence microscope with appropriate filter sets.

-

Critical Considerations:

-

Optimization is Key: The concentrations of the probe, antibodies, and tyramide, as well as incubation times and temperatures, need to be carefully optimized for each new target and tissue type to achieve a high signal-to-noise ratio.

-

Background Reduction: Thorough blocking of endogenous peroxidases and non-specific binding sites is crucial to minimize background staining. The composition of the hybridization mix can also be critical in avoiding background with certain probes.

-

Permeabilization: For cellular targets, especially bacteria, proper permeabilization of the cell wall is essential to allow the entry of the HRP-conjugated molecule.

References

Unlocking Low-Abundance Biomarkers: An In-depth Technical Guide to Biotinyl Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and developing novel therapeutics, the ability to detect and localize low-abundance proteins and nucleic acids is paramount. Traditional immunohistochemistry (IHC) and in situ hybridization (ISH) methods often fall short in sensitivity, leaving critical molecular interactions undetected. This guide provides a comprehensive overview of Biotinyl Tyramide Signal Amplification (TSA), a powerful technique that dramatically enhances signal intensity, enabling the visualization of previously undetectable targets.

This document delves into the core principles of TSA, offering detailed experimental protocols and quantitative comparisons to other signal amplification methods. Furthermore, it provides visual aids in the form of diagrams to elucidate the signaling pathways and experimental workflows, empowering researchers to effectively implement this technology in their own laboratories.

The Core Principle: Enzymatic Deposition of Amplified Signal

Tyramide Signal Amplification, also known as Catalyzed Reporter Deposition (CARD), is an enzyme-mediated detection method that significantly boosts the signal in immunoassays.[1][2][3] The technique relies on the catalytic activity of horseradish peroxidase (HRP) to deposit a large number of labeled tyramide molecules at the site of interest.[4][5]

The process begins with standard immunolabeling, where a primary antibody targets the antigen of interest, followed by an HRP-conjugated secondary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of biotinyl tyramide into a highly reactive, short-lived radical. This activated tyramide then covalently binds to electron-rich amino acids, such as tyrosine and tryptophan residues, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of numerous biotin molecules results in a substantial amplification of the signal at the precise location of the target. The deposited biotin can then be detected by a fluorescently-labeled streptavidin, leading to a highly amplified and localized signal.

Quantitative Analysis: A Leap in Detection Sensitivity

The primary advantage of TSA lies in its remarkable ability to amplify signals, often by orders of magnitude compared to conventional methods. This enhancement allows for the use of more dilute primary antibodies, reducing costs and potential background staining.

| Parameter | Tyramide Signal Amplification (TSA) | Avidin-Biotin Complex (ABC) | Polymer-Based Systems |

| Signal Amplification Factor | Up to 100-fold or 1000-fold over conventional methods | Significant amplification | High sensitivity |

| Sensitivity | Very High; ideal for low-abundance targets | High | High |

| Primary Antibody Dilution | High (less antibody required) | Moderate | Moderate |

| Background Staining | Can be an issue if endogenous peroxidases are not quenched | Potential for background from endogenous biotin | Low background, avoids biotin-related issues |

| Multiplexing Capability | Excellent; allows for sequential staining with antibody stripping | More complex | Good |

| Protocol Complexity | Moderate; requires additional steps for tyramide reaction | Relatively complex | Streamlined protocol |

Visualizing the Process: Signaling Pathway and Experimental Workflow

To better understand the underlying mechanism and the practical application of TSA, the following diagrams, generated using the DOT language, illustrate the key processes.

Caption: The enzymatic cascade of Biotinyl Tyramide Signal Amplification.

Caption: A generalized experimental workflow for Immunohistochemistry with TSA.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for implementing TSA in Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH).

Immunohistochemistry (IHC) with Biotinyl Tyramide Signal Amplification

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 10 minutes.

-

Immerse in 100% Ethanol: 2 x 10 minutes.

-

Immerse in 95% Ethanol: 2 x 10 minutes.

-

Immerse in 70% Ethanol: 2 x 5 minutes.

-

Rinse in distilled water: 2 x 5 minutes.

2. Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

3. Endogenous Peroxidase Quenching:

-

Incubate slides in 0.3% H₂O₂ in PBS for 15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides with PBS: 3 x 5 minutes.

4. Blocking:

-

Incubate slides with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

5. Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate slides with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

7. Tyramide Signal Amplification:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Prepare the tyramide working solution by diluting the biotinyl tyramide stock solution (typically 1:50 to 1:500) in the provided amplification buffer containing H₂O₂.

-

Incubate the slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

8. Detection:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Incubate slides with a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) diluted in PBS for 30-60 minutes at room temperature, protected from light.

9. Counterstaining and Mounting:

-

Rinse slides with PBS: 3 x 5 minutes.

-

Counterstain nuclei with DAPI or Hoechst.

-

Mount coverslips with an anti-fade mounting medium.

10. Imaging:

- Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Fluorescence In Situ Hybridization (FISH) with Biotinyl Tyramide Signal Amplification

This protocol is a general guideline and may require optimization based on the specific probe and sample type.

1. Sample Preparation:

-

Prepare slides with fixed and permeabilized cells or tissue sections according to standard protocols.

2. Pre-hybridization:

-

Wash slides in 2x SSC.

-

Dehydrate through an ethanol series (70%, 85%, 100%) and air dry.

-

Apply hybridization buffer to the slide and incubate at 37°C for 1 hour.

3. Hybridization:

-

Denature the biotin-labeled probe and the target DNA on the slide.

-

Apply the denatured probe to the slide, cover with a coverslip, and seal.

-

Incubate overnight at 37°C in a humidified chamber.

4. Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash slides in 50% formamide/2x SSC at 42°C to remove unbound probe.

-

Wash in 2x SSC and then 1x SSC at room temperature.

5. Blocking:

-

Incubate slides in a blocking buffer (e.g., 3% BSA in 4x SSC) for 30 minutes at 37°C.

6. HRP-Streptavidin Incubation:

-

Incubate slides with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at 37°C.

7. Tyramide Signal Amplification:

-

Rinse slides with TNT buffer (0.1 M Tris-HCl, pH 7.5, 0.15 M NaCl, 0.05% Tween-20).

-

Prepare the tyramide working solution as described in the IHC protocol.

-

Incubate the slides with the tyramide working solution for 5-10 minutes at room temperature.

8. Detection:

-

Rinse slides with TNT buffer.

-

Incubate with fluorophore-conjugated streptavidin for 30-60 minutes at room temperature.

9. Counterstaining and Mounting:

-

Rinse slides with TNT buffer.

-

Counterstain with DAPI.

-

Mount with an anti-fade mounting medium.

10. Imaging:

- Visualize the fluorescent signal using a fluorescence microscope.

Logical Relationships: A Comparative Overview of Signal Amplification Techniques

The choice of a signal amplification method depends on the specific experimental needs, including the abundance of the target, the required sensitivity, and the potential for background noise.

Caption: Comparison of key features of major signal amplification techniques.

Conclusion

Biotinyl Tyramide Signal Amplification is a robust and highly sensitive technique that has revolutionized the detection of low-abundance biomarkers in tissues and cells. By understanding the core principles and following optimized protocols, researchers can significantly enhance their ability to visualize and quantify molecular targets, leading to new insights in basic research and drug development. The data and methodologies presented in this guide provide a solid foundation for the successful implementation of TSA, empowering scientists to push the boundaries of molecular detection.

References

The Genesis and Advancement of Tyramide Signal Amplification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tyramide Signal Amplification (TSA), a cornerstone technique in modern molecular biology and pathology, has revolutionized the detection of low-abundance biomolecules in cellular and tissue contexts. Its remarkable ability to enhance signal intensity without compromising resolution has made it an indispensable tool for a wide range of applications, from basic research to clinical diagnostics. This in-depth guide explores the discovery and development of TSA, providing a detailed overview of its core principles, comparative performance data, comprehensive experimental protocols, and visual representations of its underlying mechanisms and workflows.

From Catalyzed Reporter Deposition to Tyramide Signal Amplification: A Historical Perspective

The conceptual origins of Tyramide Signal Amplification can be traced back to the development of a technique known as Catalyzed Reporter Deposition (CARD) by Bobrow and colleagues in the late 1980s and early 1990s. Initially developed for immunoassays, the CARD method utilized the enzymatic activity of horseradish peroxidase (HRP) to catalyze the deposition of labeled reporter molecules onto a solid phase, thereby amplifying the detectable signal.

The key innovation was the use of a phenolic compound, tyramine, which, when labeled with a reporter molecule (such as biotin or a fluorophore), could be activated by HRP in the presence of hydrogen peroxide. This activation process generates highly reactive, short-lived tyramide radicals that covalently bind to electron-rich moieties, primarily tyrosine residues, on proteins in the immediate vicinity of the HRP enzyme. This localized deposition of a high density of reporter molecules results in a significant amplification of the signal at the site of the target molecule.

Subsequent research by Adams and others further refined and adapted this principle for histochemical applications, leading to what is now widely known as Tyramide Signal Amplification. This advancement represented a major leap forward in immunohistochemistry (IHC) and in situ hybridization (ISH), enabling the visualization of targets that were previously undetectable due to their low expression levels.

The Core Principle: Enzymatic Amplification and Covalent Deposition

The power of TSA lies in its elegant and efficient enzymatic amplification cascade. The fundamental steps of the TSA signaling pathway are as follows:

-

Target Recognition: A primary antibody or nucleic acid probe specifically binds to the target molecule within the cell or tissue.

-

Enzyme Recruitment: An enzyme-conjugated secondary antibody or streptavidin (typically HRP) is introduced, which binds to the primary antibody or a hapten-labeled probe.

-

Tyramide Activation: In the presence of a low concentration of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive, oxidized radical.

-

Covalent Deposition: These short-lived tyramide radicals rapidly and covalently bind to nearby tyrosine residues on proteins, effectively depositing a high concentration of the label (e.g., a fluorophore or biotin) at the precise location of the target.

-

Signal Detection: The accumulated labels are then visualized directly (in the case of fluorescently labeled tyramides) or through subsequent detection steps (e.g., using streptavidin conjugated to a fluorophore or another enzyme for chromogenic detection).

This enzymatic turnover allows a single HRP molecule to catalyze the deposition of numerous tyramide molecules, leading to a substantial amplification of the signal.

Quantitative Performance of Tyramide Signal Amplification

The primary advantage of TSA is its significantly enhanced sensitivity compared to conventional detection methods. This increased sensitivity allows for the use of much lower concentrations of primary antibodies, which can reduce background staining and conserve valuable reagents. The following tables summarize the quantitative and qualitative comparisons between TSA and other common signal amplification techniques.

| Parameter | Conventional Immunofluorescence (Direct/Indirect) | Avidin-Biotin Complex (ABC) | Polymer-Based Systems | Tyramide Signal Amplification (TSA) |

| Primary Antibody Dilution | Standard (e.g., 1:100 - 1:500) | Increased (e.g., 1:500 - 1:2000) | Increased (e.g., 1:500 - 1:5000) | Significantly Increased (e.g., 1:1000 - 1:1,000,000) [1] |

| Relative Signal Intensity | Low to Moderate | High | High to Very High | Very High to Extremely High |

| Signal-to-Noise Ratio | Variable, can be low for low-abundance targets | Good, but potential for endogenous biotin background | Very Good, low background | Excellent, high signal with low background |

| Sensitivity | Low to Moderate | High | High | Up to 1000-fold increase over conventional methods [1] |

Table 1: Quantitative Comparison of Signal Amplification Methods in Immunohistochemistry.

| Method | Signal Intensity | Background Staining | Notes |

| Anti-Biotin Double-Bridge | Large Increase | No Increase | Useful for both immunohistochemistry and immunofluorescence with low background.[2] |

| Biotinylated Anti-Avidin Double-Bridge | Significant Amplification | Significant Background | The increase in background can be a limiting factor.[2] |

| Biotinylated Tyramide (TSA) | Largest Increase | Moderate Background | Offers the highest signal amplification but may require optimization to manage background.[2] |

Table 2: Qualitative Comparison of Different Amplification Techniques.

Experimental Protocols

The following are detailed methodologies for performing Tyramide Signal Amplification in both immunohistochemistry (IHC) and in situ hybridization (ISH) applications.

Tyramide Signal Amplification for Immunohistochemistry (TSA-IHC)

This protocol provides a general framework for fluorescent detection of proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and tyramide concentration is crucial for achieving the best signal-to-noise ratio.

Reagents and Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Deionized water (dH₂O)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Endogenous Peroxidase Quenching Solution (e.g., 3% H₂O₂ in PBS)

-

Blocking Buffer (e.g., PBST with 5% Normal Goat Serum and 1% BSA)

-

Primary Antibody

-

HRP-conjugated Secondary Antibody

-

Labeled Tyramide (e.g., Alexa Fluor™ or CF® Dye Tyramide)

-

Amplification Buffer (provided with commercial TSA kits or can be prepared)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Humidified chamber

-

Coplin jars

-

Microwave or pressure cooker for antigen retrieval

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with dH₂O.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer and heating in a microwave or pressure cooker according to the manufacturer's recommendations.

-

Allow slides to cool to room temperature (approximately 20-30 minutes).

-

Rinse slides in dH₂O and then in Wash Buffer.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in Endogenous Peroxidase Quenching Solution for 10-15 minutes at room temperature.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration (this may be significantly more dilute than for conventional IHC).

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

Incubate slides with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 30-60 minutes at room temperature in a humidified chamber.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Tyramide Signal Amplification:

-

Prepare the tyramide working solution by diluting the labeled tyramide stock in Amplification Buffer according to the manufacturer's instructions.

-

Incubate slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Counterstaining and Mounting:

-

Incubate slides with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Rinse slides with Wash Buffer.

-

Mount coverslips using an antifade mounting medium.

-

-

Imaging:

-

Visualize the fluorescence signal using a fluorescence microscope with appropriate filter sets.

-

Tyramide Signal Amplification for Fluorescence In Situ Hybridization (TSA-FISH)

This protocol outlines the general steps for detecting nucleic acid sequences in cells or tissue sections using TSA. Probe design, hybridization conditions, and post-hybridization washes are critical for specificity.

Reagents and Materials:

-

Prepared cell or tissue samples on slides

-

Hapten-labeled (e.g., Biotin, DIG) nucleic acid probe

-

Hybridization Buffer

-

Post-Hybridization Wash Buffers (e.g., SSC buffers of varying stringency)

-

Wash Buffer (e.g., PBST)

-

Blocking Buffer (e.g., PBST with 1% BSA)

-

HRP-conjugated anti-hapten antibody (e.g., anti-DIG-HRP) or Streptavidin-HRP

-

Labeled Tyramide

-

Amplification Buffer

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Humidified chamber

-

Hybridization oven or water bath

Protocol:

-

Sample Preparation and Pretreatment:

-

Prepare and fix cells or tissue sections according to standard protocols.

-

Perform any necessary pretreatments, such as permeabilization (e.g., with proteinase K) and dehydration.

-

-

Probe Hybridization:

-

Apply the hapten-labeled probe in Hybridization Buffer to the sample.

-

Denature the probe and target DNA (if necessary) by heating.

-

Incubate overnight at the optimal hybridization temperature in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes with Post-Hybridization Wash Buffers to remove non-specifically bound probe. The temperature and salt concentration of these washes are critical for specificity.

-

-

Immunodetection and Blocking:

-

Rinse the slides in Wash Buffer.

-

Incubate in Blocking Buffer for 30 minutes at room temperature.

-

Incubate with HRP-conjugated anti-hapten antibody or Streptavidin-HRP, diluted in Blocking Buffer, for 30-60 minutes at room temperature.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Tyramide Signal Amplification:

-

Prepare the tyramide working solution as described in the TSA-IHC protocol.

-

Incubate slides with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

-

Rinse slides with Wash Buffer (3 x 5 minutes).

-

-

Counterstaining and Mounting:

-

Counterstain and mount the slides as described in the TSA-IHC protocol.

-

-

Imaging:

-

Visualize the fluorescence signal using a fluorescence microscope.

-

Visualizing the Core Concepts

To further elucidate the principles and workflows of Tyramide Signal Amplification, the following diagrams have been generated using the DOT language.

Caption: The enzymatic cascade of the Tyramide Signal Amplification (TSA) signaling pathway.

Caption: A typical experimental workflow for Tyramide Signal Amplification in Immunohistochemistry (TSA-IHC).

Caption: Logical workflow for multiplexed immunofluorescence using sequential Tyramide Signal Amplification.

References

Methodological & Application

Revolutionizing Signal Detection: A Deep Dive into Biotinyl Tyramide Signal Amplification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tyramide Signal Amplification (TSA)

Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful enzymatic detection method that significantly enhances signal strength in various applications, including immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (FISH).[1][2] This technology is particularly advantageous for detecting low-abundance targets, allowing for the use of more diluted primary antibodies and simplifying multiplexing protocols.[2][3][4] The core principle of TSA involves the enzymatic deposition of labeled tyramide molecules at the site of interest, leading to a substantial increase in signal intensity, reportedly boosting signals by up to 100-fold compared to conventional methods.

The mechanism relies on the catalytic activity of horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody. In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP activates the labeled tyramide substrate. The activated tyramide then covalently binds to nearby tyrosine residues on proteins in the immediate vicinity of the target epitope. This rapid and localized deposition of biotin-labeled tyramide molecules creates a high density of biotin at the target site, which can then be detected by a streptavidin-conjugated fluorophore or enzyme for visualization.

Core Signaling Pathway

The biotinyl tyramide signal amplification cascade is a multi-step process that builds upon standard immunodetection techniques. The following diagram illustrates the key molecular interactions.

Caption: The signaling pathway of biotinyl tyramide amplification.

Experimental Protocols

Application: Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for using biotinyl tyramide signal amplification to detect a target antigen in FFPE tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Wash buffer (e.g., PBS with 0.1% Tween-20, PBST)

-

Endogenous peroxidase quenching solution (e.g., 3% H₂O₂ in methanol or PBS)

-

Blocking buffer (e.g., 2% BSA and 3% goat serum in PBS)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Biotinyl tyramide reagent

-

Amplification buffer

-

Streptavidin-conjugated fluorophore

-

DAPI nuclear counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 x 3 minutes), 70% (2 x 3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in boiling sodium citrate buffer (pH 6.0) for 10-20 minutes.

-

Allow slides to cool to room temperature for at least 30 minutes.

-

-

Endogenous Peroxidase Quenching:

-

Incubate slides in 0.3-3% H₂O₂ in PBS or methanol for 10-30 minutes at room temperature to block endogenous peroxidase activity. This is a critical step to prevent non-specific background.

-

Rinse slides in wash buffer (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for at least 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the optimized concentration. Due to the amplification, the required concentration may be significantly lower than in conventional protocols.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Tyramide Signal Amplification:

-

Wash slides with wash buffer (3 x 5 minutes).

-

Prepare the biotinyl tyramide working solution by diluting the stock in amplification buffer containing a low concentration of H₂O₂ (e.g., 0.0015-0.003%). The optimal dilution of biotinyl tyramide may range from 1:1000 to 1:10,000 and should be determined empirically.

-

Incubate sections with the biotinyl tyramide working solution for 2-15 minutes at room temperature, protected from light. The incubation time is a critical parameter to optimize.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Signal Detection:

-

Incubate with a streptavidin-conjugated fluorophore, diluted in blocking buffer, for 30-60 minutes at room temperature, protected from light.

-

Wash slides with wash buffer (3 x 5 minutes).

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with DAPI for 1 minute.

-

Rinse briefly in wash buffer.

-

Mount coverslips using an appropriate mounting medium.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for biotinyl tyramide signal amplification in IHC.

Caption: A generalized workflow for immunohistochemistry using biotinyl tyramide signal amplification.

Data Presentation: Optimization Parameters

Effective implementation of TSA requires careful optimization of several key parameters. The following tables summarize critical variables and their typical starting ranges for optimization. A proper titration of antibodies is crucial for a good result.

Table 1: Antibody Dilution Optimization

| Parameter | Conventional IHC | TSA-based IHC | Rationale for Change with TSA |